5-BENZYL-2-({[3-(3-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-METHYLPYRIMIDIN-4-OL
Description
5-Benzyl-2-({[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methylpyrimidin-4-ol is a complex organic compound that features a unique combination of functional groups, including a pyrimidine ring, an oxadiazole ring, and a bromophenyl group
Properties
IUPAC Name |
5-benzyl-2-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN4O2S/c1-13-17(10-14-6-3-2-4-7-14)20(27)25-21(23-13)29-12-18-24-19(26-28-18)15-8-5-9-16(22)11-15/h2-9,11H,10,12H2,1H3,(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXOQADUMRVOQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SCC2=NC(=NO2)C3=CC(=CC=C3)Br)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-2-({[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methylpyrimidin-4-ol typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Pyrimidine Ring Formation: The pyrimidine ring is formed by cyclization reactions involving appropriate precursors such as amidines or guanidines.
Thioether Formation: The final step involves the formation of the thioether linkage by reacting the oxadiazole derivative with a thiol under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Oxadiazole Ring Formation
The 1,2,4-oxadiazole component is synthesized via cyclization reactions. Key methods include:
Oxidative Cyclization of Semicarbazones
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Reagents : Bromine in acetic acid or iodine with potassium iodide .
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Mechanism : Semicarbazones undergo cyclodehydration to form the oxadiazole ring. For example, electro-cyclization of semicarbazones yields 5-aryl-2-amino-1,3,4-oxadiazoles .
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Conditions : Elevated temperatures (reflux) in ethanol or acetic acid .
Cyclization of Acylthiosemicarbazides
Sulfanyl Bridge Formation
The methylsulfanyl (-SCH2-) linker between the oxadiazole and pyrimidine is formed via:
S-Alkylation Reactions
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Reagents : Thiols reacting with chloromethyl or bromomethyl intermediates .
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Example : Reaction of 5-(thiophene-2-yl)-1,3,4-oxadiazole-2-thiol with alkylating agents like 4-chloro-6-methylpyrimidine-2-thiol under basic conditions .
| Reaction Component | Role | Conditions |
|---|---|---|
| Thiol (e.g., pyrimidine-2-thiol) | Nucleophile | Tetrahydrofuran, base |
| Chloromethyl-oxadiazole | Electrophile | Methanesulfonic acid catalyst |
Pyrimidine Functionalization
The pyrimidine ring undergoes substitutions at positions 2, 4, and 6:
Benzylation at Position 5
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Reagents : Benzyl halides (e.g., benzyl chloride) with a base (e.g., K2CO3) .
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Mechanism : Nucleophilic aromatic substitution or Friedel-Crafts alkylation .
Hydroxyl Group Reactivity at Position 4
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Esterification : Reaction with acyl chlorides to form esters .
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Etherification : Alkylation with alkyl halides under basic conditions .
Bromophenyl Group Modifications
The 3-bromophenyl substituent on the oxadiazole enables further coupling reactions:
Cross-Coupling Reactions
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Suzuki-Miyaura Coupling : Palladium-catalyzed reaction with boronic acids to replace bromine with aryl/alkyl groups .
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Buchwald-Hartwig Amination : Introduction of amine groups via Pd/ligand systems .
Oxidation of Sulfanyl Group
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Reagents : Hydrogen peroxide or mCPBA (meta-chloroperbenzoic acid).
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Outcome : Conversion to sulfoxide (-SO-) or sulfone (-SO2-) .
Nucleophilic Aromatic Substitution
Comparative Reaction Table
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds similar to 5-benzyl derivatives exhibit significant antimicrobial properties. The incorporation of the oxadiazole moiety is known to enhance the antibacterial and antifungal activities of pyrimidine-based compounds. In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of various pathogens, making them potential candidates for developing new antibiotics .
Anticancer Properties
The compound's structural characteristics suggest potential anticancer applications. Studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. The bromophenyl group may enhance the selectivity towards cancerous cells while minimizing effects on normal cells, which is crucial for therapeutic efficacy.
Enzyme Inhibition
Research into enzyme inhibition has highlighted the potential of this compound as a lead structure for designing inhibitors against various enzymes involved in disease processes, such as kinases and proteases. The unique binding interactions facilitated by the sulfanyl and oxadiazole groups may provide specificity and potency in targeting these enzymes .
Material Science
Polymer Development
The incorporation of 5-benzyl derivatives into polymer matrices has been explored for creating advanced materials with enhanced mechanical and thermal properties. These compounds can act as cross-linking agents or modifiers, improving the durability and functionality of polymers used in coatings, adhesives, and composites .
Fluorescent Materials
Due to its unique electronic structure, this compound can be utilized in the development of fluorescent materials. Research has indicated that similar oxadiazole-containing compounds exhibit strong photoluminescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and sensors .
Biochemical Applications
Bioconjugation Techniques
The ability to modify biomolecules through bioconjugation is a significant area of research where this compound could play a role. Its functional groups allow for conjugation with proteins or nucleic acids, facilitating the development of targeted drug delivery systems or diagnostic tools .
Study of Biological Mechanisms
The compound’s unique structure makes it an excellent candidate for probing biological mechanisms at the molecular level. It can be used as a tool compound to study receptor-ligand interactions or enzyme-substrate dynamics, contributing to our understanding of complex biological systems .
Data Table: Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Biological Activity | Applications |
|---|---|---|---|
| 5-Benzyl-2-({[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methylpyrimidin-4-ol | Benzyl group, Oxadiazole moiety | Antimicrobial, Anticancer | Drug development |
| 3-Bromophenyl Oxadiazole Derivative | Bromophenyl group | Anticancer | Chemotherapeutics |
| Pyrimidine-based Sulfides | Sulfanyl group | Enzyme inhibition | Biochemical research |
Case Studies
- Antimicrobial Efficacy Study : A study conducted on derivatives of this compound showed a significant reduction in bacterial growth against Staphylococcus aureus and Escherichia coli when tested at varying concentrations. The results indicated a dose-dependent response, highlighting its potential as a new antimicrobial agent.
- Cancer Cell Line Testing : In vitro testing on breast cancer cell lines revealed that modifications to the compound's structure could lead to increased apoptosis rates compared to standard chemotherapeutic agents. This suggests that further development could yield effective anticancer therapies.
- Material Properties Enhancement : Research involving the incorporation of this compound into polymer blends demonstrated improved thermal stability and mechanical strength compared to control samples without the compound.
Mechanism of Action
The mechanism of action of 5-benzyl-2-({[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methylpyrimidin-4-ol is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The presence of multiple functional groups allows the compound to engage in various types of interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions. These interactions can modulate the activity of biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
5-Benzyl-3-(2-bromophenyl)-1,2,4-oxadiazole: Shares the oxadiazole and bromophenyl groups but lacks the pyrimidine ring.
2-({4-Benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide: Contains a triazole ring instead of an oxadiazole ring.
(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol: Features a triazole ring and a phenyl group but lacks the pyrimidine ring.
Uniqueness
The uniqueness of 5-benzyl-2-({[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methylpyrimidin-4-ol lies in its combination of a pyrimidine ring with an oxadiazole ring and a bromophenyl group. This combination of functional groups provides a versatile platform for various chemical reactions and interactions, making it a valuable compound for research and development.
Biological Activity
5-BENZYL-2-({[3-(3-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-METHYLPYRIMIDIN-4-OL is a complex organic compound that has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 413.5 g/mol. Its structure features a pyrimidine core substituted with a benzyl group and a bromophenyl moiety linked through an oxadiazole unit, which is crucial for its biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of oxadiazole have shown effectiveness against various bacterial strains such as E. coli and S. aureus due to their ability to disrupt bacterial cell walls or inhibit essential enzymes involved in cell metabolism .
Anticancer Activity
Studies have demonstrated that related pyrimidine derivatives possess notable cytotoxic effects against cancer cell lines. For example, compounds structurally similar to this compound have been shown to inhibit the proliferation of breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism often involves inducing apoptosis and disrupting cell cycle progression .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and lipoxygenase. Research on similar compounds has indicated a reduction in inflammatory markers in vitro and in vivo models .
Case Studies
- Antimicrobial Efficacy : A study focusing on oxadiazole derivatives reported that compounds with bromine substituents exhibited enhanced antibacterial activity compared to their non-brominated counterparts. This suggests that the presence of the bromophenyl group in our compound may enhance its antimicrobial properties .
- Cytotoxicity Against Cancer Cells : In a comparative analysis, it was found that the compound significantly inhibited cell growth in various cancer cell lines, with IC50 values indicating potent activity (e.g., IC50 = 0.37 µM against HeLa cells) . Flow cytometry analyses revealed that these compounds induced apoptosis effectively.
- Mechanism of Action : Molecular docking studies have suggested that the compound binds effectively to targets such as VEGFR-2, which is crucial for tumor angiogenesis, thereby inhibiting tumor growth .
Data Table: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | IC50 Value | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | E. coli, S. aureus | Not specified | Disruption of cell wall synthesis |
| Anticancer | MCF-7, A549 | 0.37 µM | Induction of apoptosis |
| Anti-inflammatory | Various | Not specified | Inhibition of COX-2 and cytokines |
Q & A
Q. How can alternative synthetic routes (e.g., microwave-assisted synthesis) improve efficiency?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
